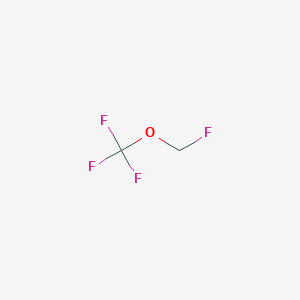
(Z)-Cyclodec-6-ene-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Cyclodec-6-ene-1,5-dione is an organic compound characterized by a ten-membered ring structure with two ketone groups at positions 1 and 5, and a double bond at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Cyclodec-6-ene-1,5-dione typically involves cyclization reactions. One common method is the intramolecular aldol condensation of a suitable precursor, such as a diketone or a keto-aldehyde. The reaction conditions often include the use of a strong base, such as sodium hydroxide or potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the efficiency of the cyclization reaction. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Cyclodec-6-ene-1,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X₂) under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and various substituted cyclodecane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-Cyclodec-6-ene-1,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, fragrances, and materials with specific mechanical properties.
Mecanismo De Acción
The mechanism of action of (Z)-Cyclodec-6-ene-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades, metabolic processes, or structural modifications of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclodecane-1,5-dione: Lacks the double bond present in (Z)-Cyclodec-6-ene-1,5-dione, resulting in different reactivity and applications.
Cyclodec-4-ene-1,5-dione:
Cyclododecane-1,5-dione: Contains a twelve-membered ring, which affects its physical and chemical properties.
Uniqueness
This compound is unique due to its specific ring size, the position of the double bond, and the presence of two ketone groups. These structural features confer distinct reactivity patterns and make it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(6Z)-cyclodec-6-ene-1,5-dione |
InChI |
InChI=1S/C10H14O2/c11-9-5-2-1-3-6-10(12)8-4-7-9/h2,5H,1,3-4,6-8H2/b5-2- |
Clave InChI |
HKXXKXGMZIBJQW-DJWKRKHSSA-N |
SMILES isomérico |
C1C/C=C\C(=O)CCCC(=O)C1 |
SMILES canónico |
C1CC=CC(=O)CCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



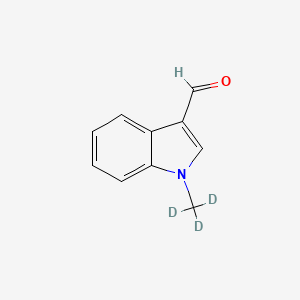
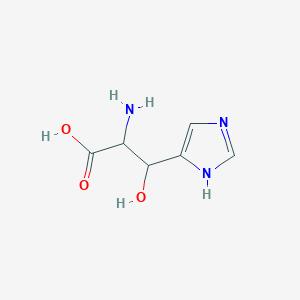
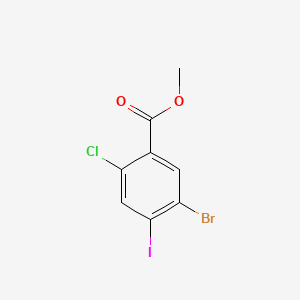

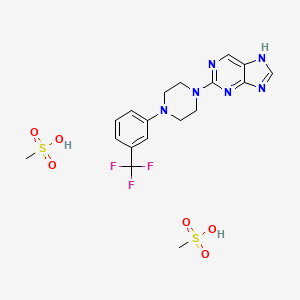
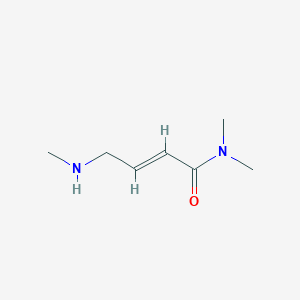
![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
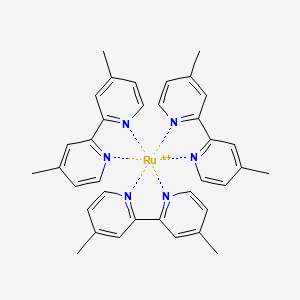
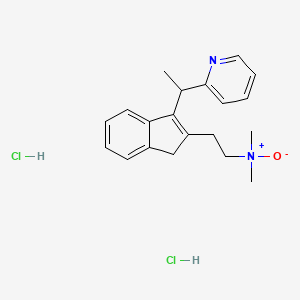

![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
